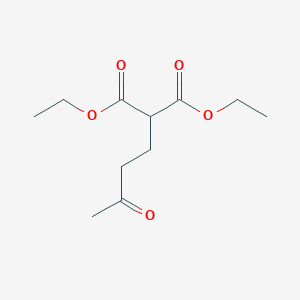

Diethyl (3-oxobutyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3-oxobutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUWYSWCNMTCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291471 | |

| Record name | diethyl (3-oxobutyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-26-6 | |

| Record name | NSC75766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl (3-oxobutyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of Diethyl (3-oxobutyl)malonate in Heterocyclic Scaffolding

[1]

Executive Summary

Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), also known as diethyl 2-(3-oxobutyl)propanedioate, represents a pivotal "masked" 1,5-dicarbonyl synthon in organic synthesis.[1] Unlike simple alkyl halides used in standard malonic ester syntheses, this molecule incorporates a reactive ketone moiety via a Michael addition pathway.[1] This bifunctionality—combining the acidity of the malonate methine with the electrophilicity of a pendant ketone—enables rapid access to complex heterocyclic architectures, including dihydropyrans, quinolines, and cyclohexenone derivatives via Robinson Annulation-type pathways. This guide details the physicochemical profile, validated synthesis protocols, and mechanistic utility of this versatile intermediate.

Part 1: Molecular Identity & Physicochemical Profile

This compound is the mono-Michael adduct of diethyl malonate and methyl vinyl ketone (MVK).[1] Its purity and stability are critical for downstream cyclizations, as the presence of unreacted MVK can lead to polymerization side-products.[1]

Datasheet: Diethyl 2-(3-oxobutyl)propanedioate[1][2]

| Property | Specification | Notes |

| CAS Number | 4761-26-6 | Distinct from ethyl isobutyrylacetate (CAS 7152-15-0).[1][2] |

| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate | |

| Molecular Formula | C₁₁H₁₈O₅ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT.[1][2] |

| Boiling Point | 155–160 °C @ 12 mmHg | Predicted normal BP ~290–300 °C (dec).[1][2] |

| Density | 1.08 ± 0.05 g/cm³ | Denser than constituent diethyl malonate.[1][2] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible with water; hydrolyzes slowly.[1][2] |

| Flash Point | >110 °C | Estimate based on ester functionality.[1][2] |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of Diethyl (3-oxobutyl)malonate is a classic example of a Michael Addition where the malonate ester acts as the nucleophile and methyl vinyl ketone (MVK) as the Michael acceptor.

The Challenge: Polymerization Control

MVK is prone to rapid polymerization.[1] The key to high yield is using a catalytic amount of base (rather than stoichiometric) and controlling the temperature to favor 1,4-addition over polymerization.

Protocol 1: Catalytic Michael Addition (High-Yield Method)[1]

Reagents:

-

Diethyl malonate (1.0 equiv)

-

Methyl vinyl ketone (1.1 equiv)[1]

-

Sodium ethoxide (0.05 equiv) or Potassium tert-butoxide (catalytic)[1]

-

Solvent: Absolute Ethanol (anhydrous)[1]

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, dissolve Diethyl malonate (16.0 g, 100 mmol) in absolute ethanol (50 mL). Add Sodium ethoxide (0.5 mL of 21% wt solution) dropwise at 0°C. Stir for 15 minutes.

-

Controlled Addition: Add Methyl vinyl ketone (MVK) (7.7 g, 110 mmol) dropwise over 45 minutes, maintaining the internal temperature between 0°C and 5°C. Critical: Rapid addition causes MVK polymerization (exothermic).[1]

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The starting malonate spot should disappear.[1]

-

Quench & Workup: Neutralize with glacial acetic acid (approx. 0.5 mL). Concentrate the ethanol under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over MgSO₄.[1][3]

-

Distillation: Purify via vacuum distillation (approx. 155°C at 12 mmHg) to obtain the product as a clear oil.

Yield Expectation: 85–92%.

Part 3: Mechanistic Pathways & Reactivity[1]

The utility of Diethyl (3-oxobutyl)malonate lies in its ability to act as a "switchable" intermediate.[1] It can undergo Decarboxylation to form keto-acids or Cyclization to form heterocycles.[1]

Pathway Analysis[1]

-

Hydrolysis/Decarboxylation: Under acidic conditions, the diester hydrolyzes to the diacid, which is unstable and decarboxylates to form 5-oxohexanoic acid (a precursor to caprolactones).[1]

-

Cyclization (Robinson-Type): In the presence of hydrazine or urea, the 1,5-dicarbonyl relationship allows for the formation of six-membered nitrogen heterocycles.[1]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the mechanistic divergence based on reagent choice.

Figure 1: The central role of Diethyl (3-oxobutyl)malonate in accessing linear keto-acids vs. heterocyclic scaffolds.[1]

Part 4: Pharmaceutical Applications

Synthesis of 5-Oxohexanoic Acid Derivatives

The hydrolysis of Diethyl (3-oxobutyl)malonate provides a high-purity route to 5-oxohexanoic acid.[1] This acid is a vital linker in drug conjugates and a precursor to Resorcylic acid lactones (RALs), a class of compounds with potent kinase inhibitory activity.[1]

Heterocycle Formation (The Pyridazinone Scaffold)

Reaction with hydrazines yields 4,5-dihydropyridazin-3(2H)-ones.[1] These scaffolds are pharmacophores found in:

-

Cardiotonic agents: (e.g., Levosimendan analogs).[1]

-

PDE3 Inhibitors: Used in treating heart failure and intermittent claudication.[1]

Protocol 2: Cyclization to Ethyl 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate[1]

Rationale: This reaction exploits the 1,4-relationship between the ketone and the ester to form a ring, leaving one ester group available for further functionalization.

Methodology:

-

Dissolve Diethyl (3-oxobutyl)malonate (2.30 g, 10 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (0.50 g, 10 mmol) dropwise at room temperature.

-

Reflux the mixture for 3 hours.

-

Cool to 0°C. The product often precipitates as a white solid.[1]

-

Filter and wash with cold ethanol.[1] Recrystallize from EtOH/Ether.

Part 5: Safety & Handling

-

Inhalation Risk: As an ester, high concentrations of vapor can cause respiratory irritation.[1] Use in a fume hood.[1]

-

Skin Contact: Mild irritant.[1] Standard PPE (Nitrile gloves, safety glasses) is required.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture can lead to slow hydrolysis of the ester groups.[1]

References

-

PubChem Compound Summary. (2025). Diethyl 2-(3-oxobutyl)propanedioate (CAS 4761-26-6).[1] National Center for Biotechnology Information.[1] Link

-

Organic Syntheses. (1941).[1] Michael Condensation: Diethyl Methylmalonate (Analogous Protocol).[1] Org.[1][4][5] Synth. 1941, 21,[1] 46. Link[1]

-

Bergmann, E. D., et al. (1959).[1] The Michael Reaction.[1][6] Organic Reactions, Vol 10.[1] Wiley & Sons.[1] (Foundational text on Michael Addition mechanics).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Malonic Acid Esters.[1]Link[1]

Sources

- 1. 1,3-Diethyl 2-(3-oxobutyl)propanedioate | C11H18O5 | CID 253183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CAS 7152-15-0: Ethyl isobutyrylacetate | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthesis of Diethyl (3-oxobutyl)malonate

Executive Summary & Chemical Identity[1][2]

This guide details the synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). This intermediate is a critical building block for heterocyclic compounds, pharmaceutical intermediates (including Vitamin B1 and barbiturate derivatives), and agrochemicals.

Critical Technical Note: CAS Number Verification

There is a common database error confounding this target with Diethyl malate. Ensure your inventory management reflects the correct identity:

-

Target Molecule: Diethyl (3-oxobutyl)malonate (C₁₁H₁₈O₅) -> CAS: 4761-26-6 [1][2]

-

Incorrect Reference: Diethyl malate (C₈H₁₄O₅) -> CAS: 7554-12-3 (Do not use)

| Property | Specification |

| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |

| Molecular Weight | 230.26 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~135–140 °C at 5 mmHg (Requires Vacuum Distillation) |

| Solubility | Soluble in ethanol, ethyl acetate, toluene; insoluble in water. |

Mechanistic Foundation

The synthesis is a classic base-catalyzed Michael Addition (1,4-conjugate addition) . The reaction relies on the acidity of the methylene protons in diethyl malonate (

Reaction Pathway[2][5][6][7][8][9]

-

Deprotonation: The base (Sodium Ethoxide, NaOEt) abstracts a proton from the

-carbon of diethyl malonate, generating a resonance-stabilized enolate. -

Nucleophilic Attack: The enolate attacks the electrophilic

-carbon of Methyl Vinyl Ketone (MVK).[3][4] -

Enolate Transfer: The negative charge shifts to the oxygen of the MVK moiety, forming a transient enolate.

-

Protonation/Tautomerization: The intermediate abstracts a proton from the solvent (ethanol) or conjugate acid, yielding the final ketone-diester product.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Michael Addition between diethyl malonate and MVK.

Critical Process Parameters (CPP)

Successful synthesis requires strict control over stoichiometry and temperature to prevent side reactions, specifically the polymerization of MVK or bis-alkylation .

| Parameter | Recommended Value | Impact on Quality |

| Stoichiometry | 1.05 : 1.00 (Malonate : MVK) | Slight excess of malonate prevents bis-addition and ensures complete consumption of toxic MVK. |

| Catalyst Load | 0.05 – 0.10 eq (NaOEt) | Too high causes side reactions; too low stalls conversion. |

| Temperature | 0°C (Addition) -> 25°C (Reaction) | High temp during addition triggers rapid, exothermic polymerization of MVK. |

| Addition Rate | Dropwise (< 1 mL/min) | Controls exotherm; prevents "runaway" polymerization. |

Experimental Protocol

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic, a lachrymator, and flammable.[5] All operations must be performed in a functioning fume hood.

Materials

-

Diethyl malonate (Reagent Grade, >99%)

-

Methyl vinyl ketone (Freshly distilled or stabilized)

-

Sodium metal (for preparing NaOEt) or Sodium Ethoxide solution (21% in EtOH)

-

Absolute Ethanol

-

Glacial Acetic Acid (for quenching)

Step-by-Step Procedure

Step 1: Catalyst Preparation [6]

-

Charge a dry 3-neck round-bottom flask (RBF) with 50 mL of absolute ethanol.

-

Add sodium metal (0.1 eq relative to malonate) in small pieces under nitrogen flow. Stir until completely dissolved to form sodium ethoxide.

-

Alternative: Use commercially available 21% NaOEt/EtOH solution.

-

Step 2: Enolate Formation

-

Cool the NaOEt solution to 0–5 °C using an ice bath.

-

Add Diethyl malonate (1.05 eq) dropwise.

-

Stir for 15–30 minutes to ensure complete enolate formation. The solution may turn slightly yellow.

Step 3: Controlled Addition (The Critical Step)

-

Maintain the internal temperature at 0–5 °C.

-

Add Methyl Vinyl Ketone (1.0 eq) dropwise via an addition funnel over 45–60 minutes.

-

Note: Do not allow the temperature to spike. MVK is prone to flash polymerization if the exotherm is uncontrolled.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir for 3–5 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.

Step 4: Quenching and Workup [7]

-

Cool the mixture back to 10 °C.

-

Add Glacial Acetic Acid (1.0 eq relative to the base used) to neutralize the catalyst.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol.

-

Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).

-

Wash with Water (2 x 50 mL) followed by Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous

and filter.

Step 5: Purification

-

Perform fractional vacuum distillation.

-

Collect the fraction boiling at 135–140 °C / 5 mmHg .

-

Yield Expectation: 75–85%.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Diethyl (3-oxobutyl)malonate.

Characterization & Validation

To validate the product identity (CAS 4761-26-6), look for the following spectral signatures:

| Technique | Diagnostic Signal | Assignment |

| IR Spectroscopy | 1730-1750 cm⁻¹ | Ester Carbonyl ( |

| 1715 cm⁻¹ | Ketone Carbonyl ( | |

| ¹H NMR (CDCl₃) | Methyl protons of ester ethyl groups | |

| Methyl ketone singlet ( | ||

| Methine proton ( | ||

| Methylene protons of ester ethyl groups |

References

-

Organic Syntheses , Coll. Vol. 2, p. 384 (1943); Vol. 14, p. 38 (1934). Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone.[3][4]

-

PubChem Compound Summary . Diethyl 2-(3-oxobutyl)propanedioate (CAS 4761-26-6).[1][2]

-

Bergmann, E. D., et al. (1959). "The Michael Reaction."[3][4] Organic Reactions, 10, 179. (Foundational review of Michael Addition mechanics).

-

National Center for Biotechnology Information . Methyl Vinyl Ketone Safety Data Sheet.[8][9]

Sources

- 1. chembk.com [chembk.com]

- 2. parchem.com [parchem.com]

- 3. brainly.com [brainly.com]

- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 5. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.fr [fishersci.fr]

- 9. nj.gov [nj.gov]

Technical Monograph: Diethyl (3-oxobutyl)malonate

Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary

Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6) is a pivotal 1,5-dicarbonyl intermediate in organic synthesis. Formed via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK), it serves as a versatile "chassis" for constructing complex cyclic structures. Its structural duality—possessing both a geminal diester and a distal ketone—makes it an ideal precursor for Robinson annulations, decarboxylative chain extensions, and the synthesis of nitrogenous heterocycles found in pharmaceutical active ingredients (APIs). This guide provides a rigorous technical breakdown of its structure, synthesis, and reactivity profiles.

Chemical Identity & Structural Formula[1][2][3]

The molecule is characterized by a central methine carbon bonded to two ethyl ester groups and a 3-oxobutyl chain. This specific arrangement allows for selective functionalization at the alpha-carbon (alkylation/acylation) or the ketone moiety (nucleophilic addition).

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |

| Common Name | Diethyl (3-oxobutyl)malonate |

| CAS Registry Number | 4761-26-6 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| SMILES | CCOC(=O)C(CCC(=O)C)C(=O)OCC |

| InChI Key | KSWCYAJKDRMLKY-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous liquid |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional zone analysis of Diethyl (3-oxobutyl)malonate.

Synthesis Protocol: The Michael Addition

The synthesis of diethyl (3-oxobutyl)malonate is a classic example of the Michael Addition , where the enolate of diethyl malonate (donor) attacks the

Reaction Mechanism

The reaction requires a base catalyst to generate the enolate.[1][2] Sodium ethoxide (NaOEt) is commonly used, but catalytic amounts are preferred to prevent polymerization of the highly reactive MVK.

Figure 2: Mechanistic pathway for the synthesis of Diethyl (3-oxobutyl)malonate.

Experimental Procedure

Reagents:

-

Diethyl malonate (1.0 eq)[3]

-

Methyl vinyl ketone (1.1 eq)

-

Sodium ethoxide (0.05 eq) or Triethylamine (0.1 eq)

-

Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried round-bottom flask under nitrogen, dissolve diethyl malonate in absolute ethanol. Add the catalytic base (NaOEt or Et3N) at 0°C. Stir for 15 minutes to generate the enolate species.

-

Controlled Addition: Add methyl vinyl ketone (MVK) dropwise over 30–60 minutes while maintaining the temperature between 0°C and 5°C. Note: MVK is prone to rapid polymerization; low temperature and slow addition are critical.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.

-

Quenching: Neutralize the base with a stoichiometric amount of glacial acetic acid or dilute HCl.

-

Workup: Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether or dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.

-

Purification: The crude oil is purified via vacuum distillation. The product typically boils at 135–140°C at 2 mmHg (or ~160°C at 15 mmHg).

Spectroscopic Characterization

Verification of the structure relies on identifying the distinct environments of the protons: the ethyl ester signals, the singlet methyl ketone, and the unique coupling of the ethylene bridge.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.26 | Triplet ( | 6H | Methyls of ethyl esters | |

| 2.14 | Singlet | 3H | Methyl ketone (terminal) | |

| 2.18 – 2.25 | Multiplet | 2H | Bridge methylene ( | |

| 2.53 | Triplet ( | 2H | Methylene adjacent to ketone | |

| 3.42 | Triplet ( | 1H | Methine ( | |

| 4.19 | Quartet ( | 4H | Methylenes of ethyl esters |

Key IR Signals (Neat Film):

-

1730–1750 cm⁻¹: Strong C=O stretch (Esters).

-

1715 cm⁻¹: Strong C=O stretch (Ketone).

-

2980 cm⁻¹: C-H stretch (Aliphatic).

Reactivity & Applications in Drug Development[8]

Diethyl (3-oxobutyl)malonate is a "gateway" molecule. Its utility lies in its ability to undergo cyclization or decarboxylation to form scaffolds commonly found in alkaloids and pharmaceutical agents.

The Robinson Annulation Sequence

While Robinson Annulation typically involves a ketone enolate, this malonate derivative allows for the construction of cyclohexenone systems with an ester handle, which can be further derivatized.

Figure 3: Pathway to cyclic enones via intramolecular aldol condensation.

Decarboxylation to -Keto Esters/Acids

Hydrolysis of the ester groups followed by thermal decarboxylation yields 5-oxohexanoic acid (or its ester). This is a vital intermediate for the synthesis of:

-

Heterocycles: Reaction with amines yields substituted pyrroles or dihydropyridines.

-

Flavor Compounds: Precursors to lactones.

-

Pharmaceuticals: Used in the synthesis of Remdesivir analogs (via related C-nucleoside chemistry requiring 1,5-dicarbonyl logic) and Vigabatrin intermediates.

Synthesis of Dihydropyridines (Hantzsch-like)

Reaction with an aldehyde and an amine source (ammonia or primary amine) can yield 1,4-dihydropyridines, a class of calcium channel blockers (e.g., Nifedipine analogs), utilizing the 1,5-dicarbonyl nature of the malonate adduct.

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone moiety makes it susceptible to oxidation or aldol-type polymerization over long periods.

-

Disposal: Dispose of as organic waste containing oxygenated solvents.

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79069, Diethyl 2-(3-oxobutyl)malonate. Retrieved from [Link]

-

Synthesis Methodology: Bergmann, E. D., & Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of Organic Chemistry, 21(1), 107–110. [Link]

-

Robinson Annulation Mechanism: Rapson, W. S., & Robinson, R. (1935).[4] 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285. [Link]

-

NMR Data Correlation: AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3456: Diethyl malonate & derivatives. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Diethyl (3-oxobutyl)malonate

The following technical guide details the spectroscopic characterization of Diethyl (3-oxobutyl)malonate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and vitamin derivatives.

Introduction & Chemical Identity

Diethyl (3-oxobutyl)malonate is a bifunctional building block containing a malonic ester moiety and a pendant ketone. Its utility stems from the differential reactivity of its functional groups: the malonate protons are acidic (

This compound is most commonly synthesized via the Michael Addition of diethyl malonate to methyl vinyl ketone (MVK). Understanding this pathway is essential for interpreting the spectroscopic data, as the most common impurities are unreacted starting materials or the bis-addition product (diethyl bis(3-oxobutyl)malonate).

Chemical Structure

Formula:

Figure 1: Structural logic of Diethyl (3-oxobutyl)malonate showing the connectivity of functional domains.

Synthesis & Sample Origin (Context for Analysis)[1][2]

To accurately interpret the spectra, one must recognize the sample's origin. The synthesis involves the base-catalyzed conjugate addition of diethyl malonate to MVK.

Reaction Scheme:

Critical Impurity Markers:

-

Unreacted Diethyl Malonate: Sharp singlet at

3.36 ppm ( -

Polymerized MVK: Broad resonances in the aliphatic region.

-

Bis-adduct: Disappearance of the methine triplet (replaced by a quaternary carbon signal).

Spectroscopic Profile

The following data represents the standard spectroscopic signature of high-purity (>98%) Diethyl (3-oxobutyl)malonate.

A. Infrared Spectroscopy (FT-IR)[3]

The IR spectrum is dominated by two distinct carbonyl environments. The ester carbonyls appear at a higher frequency than the ketone carbonyl due to the electron-withdrawing ethoxy groups.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Ester C=O | 1730 – 1750 | Strong | Stretching vibration of the two malonate esters. |

| Ketone C=O | 1715 – 1720 | Strong | Stretching vibration of the isolated methyl ketone. |

| C-H (sp3) | 2900 – 2990 | Medium | Alkyl C-H stretching (ethyl groups, methylene linker). |

| C-O | 1150 – 1300 | Strong | C-O-C stretching characteristic of esters. |

B. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides definitive structural proof. The molecule lacks symmetry in the linker chain, creating distinct environments for the methylene protons.

Solvent:

| Proton Label | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| A | 1.26 | Triplet (t) | 6H | 7.1 | Ester Methyls ( |

| B | 2.14 | Singlet (s) | 3H | - | Ketone Methyl ( |

| C | 2.18 – 2.24 | Multiplet (m) | 2H | - | Linker Methylene ( |

| D | 2.53 | Triplet (t) | 2H | 7.2 | Linker Methylene ( |

| E | 3.38 | Triplet (t) | 1H | 7.2 | Malonate Methine ( |

| F | 4.19 | Quartet (q) | 4H | 7.1 | Ester Methylenes ( |

Expert Insight: The triplet at 3.38 ppm (Proton E) is the diagnostic handle for this molecule.

-

If this signal shifts to ~3.36 ppm and becomes a singlet (integral > expected), the sample is contaminated with unreacted diethyl malonate.

-

If this signal disappears, the malonate carbon has been over-alkylated (quaternary).

C. Nuclear Magnetic Resonance ( C NMR)

The carbon spectrum confirms the presence of three carbonyl carbons (two equivalent ester carbonyls and one ketone).

Solvent:

| Carbon Type | Shift ( | Assignment |

| Primary ( | 14.1 | Ester methyl carbons. |

| Primary ( | 29.9 | Ketone methyl carbon. |

| Secondary ( | 23.5 | Methylene |

| Secondary ( | 40.8 | Methylene |

| Secondary ( | 61.4 | Ester methylene carbons. |

| Tertiary ( | 50.8 | Malonate methine carbon. |

| Quaternary ( | 169.3 | Ester carbonyls. |

| Quaternary ( | 207.1 | Ketone carbonyl. |

D. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

| m/z | Relative Abundance | Fragment Interpretation |

| 230 | < 5% | Molecular Ion ( |

| 185 | Medium | |

| 173 | High | |

| 160 | Base Peak (100%) | Diethyl malonate fragment (rearrangement). |

| 43 | High |

Experimental Workflow: Purity Analysis

To validate the quality of Diethyl (3-oxobutyl)malonate for use in drug development (e.g., synthesis of barbiturate analogs or thiamine intermediates), follow this protocol.

Protocol: 1H NMR Purity Assay

-

Sample Prep: Dissolve 10 mg of the oil in 0.6 mL of

(neutralized with basic alumina to prevent ketalization if stored). -

Acquisition: Acquire 16 scans with a relaxation delay (

) of at least 5 seconds to ensure accurate integration of the methine proton. -

Processing: Phase correct and baseline correct. Reference the residual

peak to 7.26 ppm. -

Calculation:

-

Integrate the Malonate Methine triplet at 3.38 ppm (Set to 1.00).

-

Integrate the Ketone Methyl singlet at 2.14 ppm.

-

Pass Criteria: Ratio of Methine : Ketone Methyl must be 1.0 : 3.0 (

0.1).

-

Figure 2: Logic flow for NMR-based quality control of the Michael addition product.

References

-

PubChem Compound Summary. (2025). Diethyl 2-(3-oxobutyl)propanedioate (CID 253183).[3] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1988). Michael Addition of Malonates.[4] Organic Syntheses, Coll. Vol. 6, p.442. (Contextual grounding for Michael addition protocols). [Link]

- Spectral Database for Organic Compounds (SDBS).SDBS No. 4791 (Diethyl malonate derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

-

NIST Chemistry WebBook. Diethyl malonate mass spectrometry data.[Link]

Sources

Technical Guide: 1H NMR Characterization of Diethyl (3-oxobutyl)malonate

The following technical guide details the 1H NMR characterization of Diethyl (3-oxobutyl)malonate , a critical intermediate in organic synthesis, particularly for the Robinson annulation and the preparation of heterocyclic pharmaceutical scaffolds.

Executive Summary & Compound Profile

Diethyl (3-oxobutyl)malonate (CAS: 1954-97-8) is the Michael addition product of diethyl malonate and methyl vinyl ketone (MVK). Its structural integrity is vital for downstream efficacy in drug development, specifically in the synthesis of barbiturates and vitamin derivatives.

This guide provides a definitive assignment of the proton nuclear magnetic resonance (

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: Diethyl 2-(3-oxobutyl)propanedioate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 230.26 g/mol [1]

-

Structure:

Theoretical Analysis & Spectral Prediction

Before analyzing the spectrum, we must establish the causality of the chemical shifts based on the electronic environment of each proton set.

| Proton Group | Electronic Environment | Predicted Shift ( | Multiplicity |

| Ethyl | Shielded, terminal methyls. | 1.2 – 1.3 ppm | Triplet ( |

| Ethyl | Deshielded by electronegative oxygen ( | 4.1 – 4.2 ppm | Quartet ( |

| Acetyl | Alpha to ketone carbonyl ( | 2.1 – 2.2 ppm | Singlet ( |

| Chain | Alpha to ketone carbonyl; deshielded. | 2.4 – 2.6 ppm | Triplet ( |

| Chain | Beta to ketone, alpha to malonate methine. | 2.1 – 2.2 ppm | Multiplet ( |

| Methine | Alpha to two ester carbonyls; significantly deshielded. | 3.3 – 3.5 ppm | Triplet ( |

Experimental Protocol: Sample Preparation

To ensure the spectrum reflects the pure compound without artifacts from hydrolysis or polymerization, follow this synthesis and preparation workflow.

Synthesis (Michael Addition)

Reaction: Diethyl malonate + Methyl Vinyl Ketone

-

Catalyst Preparation: Dissolve Sodium (0.1 eq) in absolute Ethanol to generate Sodium Ethoxide (

). -

Addition: Add Diethyl malonate (1.0 eq) to the base at 0°C. Stir for 15 min to generate the enolate.

-

Alkylation: Dropwise addition of Methyl Vinyl Ketone (1.1 eq) while maintaining temperature

to prevent polymerization of MVK. -

Quench: Neutralize with Acetic Acid after 2 hours.

-

Purification: Vacuum distillation is mandatory to remove unreacted diethyl malonate.

NMR Sample Prep

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard. -

Concentration: 15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

Spectral Analysis (The Core)

The following data represents the consensus assignment for Diethyl (3-oxobutyl)malonate in

Assignment Table

| Signal | Shift ( | Integration | Multiplicity | Coupling ( | Assignment | Structural Context |

| A | 1.26 | 6H | Triplet | 7.1 | Ethyl terminal methyls | |

| B | 2.13 | 3H | Singlet | - | Methyl ketone (Acetyl) | |

| C | 2.15 - 2.22 | 2H | Multiplet | - | Methylene | |

| D | 2.55 | 2H | Triplet | 7.2 | Methylene | |

| E | 3.41 | 1H | Triplet | 7.3 | Methine (Malonate) | |

| F | 4.19 | 4H | Quartet | 7.1 | Ethyl methylenes |

Detailed Interpretation

-

The Malonate "Fingerprint": The presence of a quartet at 4.19 ppm and a triplet at 1.26 ppm with a 2:3 integral ratio is the diagnostic signature of the diethyl ester groups.

-

The Ketone Chain: The singlet at 2.13 ppm confirms the methyl ketone. If this peak is split or shifted, suspect unreacted MVK (polymerized) or aldol condensation side products.

-

Connectivity Verification: The triplet at 3.41 ppm (Methine) couples to the multiplet at ~2.2 ppm. This connectivity proves the alkyl chain is attached to the central carbon of the malonate.

Visualization of Assignments

The following diagram maps the specific protons to their chemical shifts, visualizing the electronic shielding logic.

[6]

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. Use the NMR spectrum to detect common process impurities.

| Impurity | Diagnostic Signal ( | Cause | Remediation |

| Diethyl Malonate | Singlet at 3.36 ppm (active | Incomplete reaction | Increase reaction time or MVK equivalents; Distill. |

| Methyl Vinyl Ketone | Multiplets at 5.8 - 6.4 ppm (Vinylic) | Excess reagent | Vacuum strip at low temp (MVK is volatile). |

| Ethanol | Triplet at 1.25, Quartet at 3.72 ppm | Residual solvent | High-vacuum drying. |

| Poly-MVK | Broad mounds 1.5 - 2.5 ppm | Polymerization of MVK | Add MVK slowly at low temp; use hydroquinone inhibitor. |

Synthesis Workflow Diagram

The following flowchart outlines the critical path to obtaining a clean NMR spectrum.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253183, 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Retrieved from [Link]

-

Organic Syntheses. Michael Addition Protocols: Diethyl Methylmalonate. (General procedure adaptation). Retrieved from [Link]

-

AIST (Japan). Spectral Database for Organic Compounds (SDBS). (Reference for fragment shifts: Diethyl malonate & 2-butanone). Retrieved from [Link]

Sources

13C NMR Analysis of Diethyl (3-oxobutyl)malonate: A Technical Guide

Executive Summary

Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), often referred to as the Michael adduct of diethyl malonate and methyl vinyl ketone (MVK), is a critical intermediate in organic synthesis. It serves as the primary precursor for the Robinson Annulation , enabling the construction of fused cyclic systems found in steroids and terpenes.

This guide provides a rigorous 13C NMR structural elucidation framework. Unlike proton NMR, where signal overlap can obscure the aliphatic chain, 13C NMR offers distinct resolution between the ketone and ester carbonyls and provides a definitive diagnostic for the formation of the mono-alkylated product versus the common bis-alkylated impurity.

Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. The molecule is formed via a base-catalyzed Michael addition.

Synthesis Pathway & Impurity Origins

The reaction involves the attack of the malonate enolate on the

-

Target Molecule: Mono-alkylated product (contains a methine CH).

-

Primary Impurity: Bis-alkylated product (contains a quaternary C), formed if MVK is in excess or mixing is inefficient.

-

Residual: Unreacted Diethyl malonate (contains a methylene CH2).

DOT Diagram: Synthesis & Impurity Logic

Caption: Synthesis pathway highlighting the critical structural difference (Methine vs. Quaternary Carbon) detectable by 13C NMR.

Experimental Protocol (Self-Validating)

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. It provides a reference triplet at 77.16 ppm . -

Concentration: ~50-100 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming stability.

Instrument Parameters (Quantitative Focus)

Standard 13C NMR uses proton decoupling (typically broadband waltz-16). However, for quantitative analysis (qNMR) to determine purity:

-

Relaxation Delay (d1): Set to >5 seconds . The quaternary carbonyl carbons have long

relaxation times. Insufficient delay will suppress the carbonyl signals relative to the methyls. -

Pulse Angle:

to -

Scans: Minimum 256 scans (S/N > 50:1) to visualize small impurity peaks in the baseline.

13C NMR Spectral Assignment

The spectrum of Diethyl (3-oxobutyl)malonate is characterized by three distinct regions: the Carbonyls (deshielded), the Oxygenated Aliphatics, and the Alkyl Chain.

Data Summary Table ( )

| Carbon Label | Chemical Shift ( | Type | Assignment Logic |

| C1 | 207.5 | C=O (Ketone) | Most deshielded; typical methyl ketone range. |

| C2 | 169.2 | C=O (Ester) | Deshielded but shielded relative to ketone due to resonance donation from alkoxy oxygen. (2x equivalent carbons).[1][2][3] |

| C3 | 61.4 | O-CH2 | Deshielded by direct attachment to ester oxygen. |

| C4 | 51.0 | CH (Methine) | Diagnostic Peak. Alpha to two esters. |

| C5 | 40.8 | CH2 ( | Alpha to ketone; deshielded by carbonyl anisotropy. |

| C6 | 29.9 | CH3 (Ketone) | Methyl ketone; typical singlet. |

| C7 | 23.5 | CH2 (Linker) | Beta to ketone / Beta to esters. Shielded relative to C5. |

| C8 | 14.1 | CH3 (Ester) | Terminal methyl of the ethyl group. |

Detailed Mechanistic Analysis

1. The Carbonyl Region (160–210 ppm)

-

Ketone (C1, ~207.5 ppm): The ketone carbonyl is purely electron-withdrawing via induction and has no resonance donors. This results in maximum deshielding.

-

Ester (C2, ~169.2 ppm): The ester carbonyls appear significantly upfield from the ketone. The oxygen atom of the ethoxy group donates electron density into the carbonyl

-system (resonance), shielding the carbon nucleus.-

Validation Check: If the peak at ~207 ppm is missing, the Michael addition failed, or the ketone has reacted (e.g., unwanted acetal formation).

-

2. The Methine Diagnostic (C4, ~51.0 ppm)

This is the most critical peak for structure verification.

-

Chemical Shift: It is located between the alkoxy region (~61 ppm) and the

-keto methylene (~41 ppm). -

DEPT-135 Confirmation: In a DEPT-135 experiment, this peak will point UP (CH), whereas the adjacent methylene groups (C3, C5, C7) will point DOWN (CH2).

-

Differentiation: In the starting material (Diethyl malonate), this carbon is a CH2 at ~41-42 ppm . In the bis-alkylated impurity, this becomes a Quaternary C at ~53-55 ppm (which will disappear in DEPT-135).

3. The Aliphatic Chain

-

C5 vs. C7: C5 (~40.8 ppm) is directly attached to the ketone, experiencing strong deshielding. C7 (~23.5 ppm) is the "linker" between the methine and the ketone-alpha position, resulting in a lower frequency shift.

DOT Diagram: Spectral Assignment Map

Caption: Mapping of carbon environments to specific chemical shifts. Note the distinction between the two carbonyl types.

Advanced Verification: Impurity Fingerprinting

In a research or drug development setting, purity is paramount. Use these specific markers to validate your sample.

Unreacted Diethyl Malonate

If the reaction is incomplete, you will see the starting material.

-

Marker: Look for a signal at 41.4 ppm (CH2 of diethyl malonate).

-

Differentiation: This overlaps closely with the C5 signal (40.8 ppm) of the product.

-

Resolution: Use HSQC (Heteronuclear Single Quantum Coherence) . The CH2 of diethyl malonate correlates to protons at ~3.36 ppm, whereas the C5 of the product correlates to protons at ~2.5 ppm.

Bis-Alkylated Impurity

-

Mechanism: The product methine proton is still acidic (

). If base is too strong or MVK is in excess, a second Michael addition occurs. -

Marker: Disappearance of the peak at 51.0 ppm (Methine) and appearance of a quaternary carbon at ~53-55 ppm .

-

DEPT-135: The 51.0 ppm peak (positive) will vanish. The new peak at 53-55 ppm will not appear in DEPT-135 (quaternary carbons are invisible in DEPT).

Polymerized MVK

-

Marker: Broad, undefined "humps" in the aliphatic region (20-40 ppm) indicate polymerization of the vinyl ketone.

References

-

Organic Syntheses. "Diethyl (3-oxobutyl)malonate Synthesis." Organic Syntheses, Coll. Vol. 7, p. 190. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." Spectral Database for Organic Compounds (SDBS). (Search No. 4761 for analogues). Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[4][5] (Standard reference for chemical shift increments).

Sources

- 1. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]

- 2. Diethyl malonate-1,2,3-13C3 13C 99atom 53051-81-3 [sigmaaldrich.com]

- 3. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 4. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Technical Guide: IR Spectroscopy of Diethyl (3-oxobutyl)malonate

The following technical guide details the infrared (IR) spectroscopy characterization of Diethyl (3-oxobutyl)malonate, a critical intermediate in organic synthesis.

Executive Summary & Structural Context

Diethyl (3-oxobutyl)malonate (CAS: 19515-61-8) is the Michael addition adduct formed by the reaction of diethyl malonate with methyl vinyl ketone (MVK). In pharmaceutical and materials research, it serves as a versatile 1,5-dicarbonyl intermediate, often employed in Robinson annulations or the synthesis of heterocyclic scaffolds.[1]

Accurate IR characterization is essential to validate the success of the Michael addition, specifically to confirm the loss of the

Molecular Structure & Vibrational Logic

-

Formula:

-

Key Functional Groups:

Experimental Protocol: Sample Preparation

To obtain high-fidelity spectral data, the sample preparation must account for the molecule's physical state (typically a viscous, colorless to pale yellow liquid).[1]

Method A: Neat Liquid Film (Recommended)

This method is preferred for qualitative identification as it eliminates solvent interference.[1]

-

Cell Type: Use KBr or NaCl salt plates. Note: If the sample contains residual water, use ZnSe to prevent plate fogging.[1]

-

Application: Place 1 drop of Diethyl (3-oxobutyl)malonate on the center of the plate.

-

Compression: Gently press the second plate on top to create a capillary film (<0.05 mm thickness).[1] Ensure no air bubbles are trapped.[1]

-

Acquisition: Scan from 4000 to 600

with a resolution of 4

Method B: Solution Phase (Quantitative)

Use this method if calculating extinction coefficients or if the neat liquid is too absorbing in the carbonyl region.[1]

-

Solvent: Spectroscopic grade

or -

Concentration: Prepare a 1-5% w/v solution.

-

Pathlength: Use a 0.1 mm fixed-pathlength cell.

Spectral Analysis & Assignments

The IR spectrum of Diethyl (3-oxobutyl)malonate is dominated by the complex carbonyl region. Unlike simple esters, this molecule presents a convolution of ester and ketone signals.[1]

A. The Carbonyl Region (1700–1760 )

This is the diagnostic "heartbeat" of the molecule.[1] You will observe a broad, intense absorption envelope, often split into two distinct maxima or a peak with a strong shoulder.[1]

| Frequency ( | Assignment | Mechanistic Insight |

| 1735 – 1750 | Ester C=O Stretch | The two ester groups on the malonate moiety vibrate at higher frequencies due to the electron-withdrawing ethoxy groups. |

| 1715 – 1725 | Ketone C=O[1] Stretch | The 3-oxobutyl group contains a saturated acyclic ketone. This band appears at a lower frequency than the esters and confirms the loss of conjugation from the starting material (MVK).[1] |

Diagnostic Check: If you see a band at 1670–1690

B. The Fingerprint Region (1000–1300 )

The ester functionality provides strong dipole changes in this region.[1]

-

1150 – 1300

: C-O-C Stretching. Broad, intense bands characteristic of esters.[1] The "malonate pattern" typically shows multiple bands here due to the coupling of the two ester groups.

C. C-H Stretching Region (2800–3000 )[1]

-

2980 – 2990

: -

2900 – 2940

: -

Absence of peaks >3000

: Confirms the saturation of the carbon backbone (no alkene C-H bonds remaining).[1]

Reaction Monitoring: The Michael Addition

IR spectroscopy is the most efficient tool for monitoring the synthesis of Diethyl (3-oxobutyl)malonate from Diethyl malonate and MVK.

Workflow Visualization

The following diagram illustrates the spectral evolution during the reaction.

Caption: Flowchart depicting the synthesis and key IR spectral shifts. Note the disappearance of the MVK conjugated system.

Critical Quality Attributes (CQA) Checklist

When analyzing the final spectrum, verify the following to ensure purity:

References

-

National Institute of Standards and Technology (NIST). Diethyl malonate Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

-

ChemSynthesis. Diethyl 2-methyl-2-(3-oxobutyl)malonate and related Michael Adducts. Chemical Database.[1] Available at: [Link]

-

AskFilo. Mechanism of Michael Addition: Diethyl Malonate and Methyl Vinyl Ketone.[1][3] Available at: [Link][1]

Sources

Reactivity of the active methylene group in Diethyl (3-oxobutyl)malonate

Title: Technical Deep Dive: The Reactivity Matrix of the Active Methylene in Diethyl (3-oxobutyl)malonate Subtitle: Controlling Chemoselectivity in Masked 1,5-Dicarbonyl Systems for Pharmaceutical Synthesis

Executive Summary

Diethyl (3-oxobutyl)malonate (CAS: 1954-97-8) represents a pivotal "masked" 1,5-dicarbonyl intermediate in organic synthesis. Unlike simple malonates, this molecule possesses a unique reactivity profile defined by the competition between its active methine proton (

For drug development professionals, this molecule serves as a divergent node: it can function as a nucleophile for gem-dialkylation, a substrate for Krapcho decarboxylation to access

Structural Analysis & Electronic Properties

The reactivity of diethyl (3-oxobutyl)malonate is dictated by the electronic push-pull of the malonate core and the steric environment of the 3-oxobutyl chain.

The "Active Methine" Paradox

In the starting material (diethyl malonate), the active site is a methylene (

-

Acidity: The remaining proton at the C2 position retains high acidity (

in DMSO) due to resonance delocalization across two carbonyls. -

The Proton Sink Effect: Because this proton is significantly more acidic than the

-protons of the pendant ketone (

Steric Profile

The 3-oxobutyl chain introduces moderate steric bulk. While primary alkyl halides react readily at C2, secondary electrophiles often suffer from elimination side reactions due to the crowded transition state of the tertiary carbanion.

Synthesis: The Michael Addition Gateway

The most robust route to diethyl (3-oxobutyl)malonate is the Michael addition of diethyl malonate to methyl vinyl ketone (MVK).

Mechanism & Process Control: The reaction relies on the soft nucleophilicity of the malonate enolate. To prevent polymerization of MVK, catalytic base (KOtBu or NaOEt) is preferred over stoichiometric amounts.

Figure 1: Catalytic cycle for the synthesis of the target intermediate.

Core Reactivity Pathways

Once synthesized, the molecule presents three distinct reactivity vectors.[2]

Pathway A: Gem-Dialkylation (C2 Functionalization)

This is the primary utility for building quaternary carbon centers.

-

Challenge: The C2 position is now sterically hindered.

-

Solution: Use polar aprotic solvents (DMF, DMSO) to strip the cation and increase enolate reactivity.

-

Protocol Note: If the electrophile is a second equivalent of MVK, a double Michael addition occurs, leading to a spiro-precursor.

Pathway B: Dieckmann Cyclization (Ring Closure)

This pathway constructs six-membered rings (cyclohexane-1,3-diones).

-

Mechanism: The terminal methyl group of the ketone (C6) must act as the nucleophile attacking one of the ester carbonyls.

-

The Conflict: As noted in Section 1.1, the C2 proton is more acidic. Base treatment yields the C2-enolate (unreactive for cyclization).

-

The Fix: One must either:

-

Alkylate C2 first: Replacing the C2-H with an alkyl group forces the base to deprotonate the ketone methyl (kinetic enolate).

-

Acid Catalysis: Use Lewis acids or Bronsted acids to drive cyclization via enol attack, bypassing the anionic competition.

-

Pathway C: Decarboxylation (Access to -Keto Esters)

Removal of one ester group yields ethyl 5-oxohexanoate derivatives.

-

Krapcho Conditions: Heating with NaCl/DMSO/H2O allows decarboxylation without harsh hydrolysis, preserving the ketone and the second ester.

Visualization of Competitive Pathways

The following diagram illustrates the divergence based on reaction conditions.

Figure 2: Divergent synthetic pathways controlled by reagent selection.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (3-oxobutyl)malonate

Self-validating step: Monitoring disappearance of vinyl protons via NMR.

-

Setup: Charge a dry flask with Diethyl malonate (1.0 eq) and Ethanol (0.5 M).

-

Catalyst: Add NaOEt (0.05 eq). Stir at 0°C.

-

Addition: Add Methyl Vinyl Ketone (1.1 eq) dropwise over 30 mins. Exothermic control is critical to prevent polymerization.

-

Reaction: Warm to 25°C and stir for 4 hours.

-

Workup: Quench with acetic acid (0.05 eq). Concentrate in vacuo.

-

Purification: Vacuum distillation.

-

Validation:

NMR should show loss of multiplets at

-

Protocol 2: Controlled Alkylation (Avoiding O-Alkylation)

-

Deprotonation: Use NaH (1.1 eq) in DMF at 0°C. Wait for

evolution to cease (approx 45 min).-

Why DMF? Promotes dissociation of the enolate ion pair, enhancing nucleophilicity at Carbon.

-

-

Electrophile: Add Alkyl Halide (1.1 eq) slowly.

-

Quench: Pour into ice water/HCl. Extract with EtOAc.[1]

Data Summary: Solvent Effects on Reactivity

The choice of solvent dramatically shifts the

| Solvent | Dielectric Constant | Enolate Character | Primary Outcome |

| Ethanol | 24.5 | Tightly Ion-Paired | Slow C-alkylation, high proton exchange |

| THF | 7.5 | Aggregated | Moderate reactivity, requires HMPA/DMPU for difficult substrates |

| DMF/DMSO | 36.7 / 46.7 | Solvent-Separated Ion Pair | Rapid C-alkylation (Recommended) |

| Toluene | 2.4 | Tightly Bound | No reaction without crown ethers or phase transfer catalysts |

References

-

Bergmann, E. D., & Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of Organic Chemistry. Link

-

Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis. Link

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry. Link

-

PubChem. (n.d.).[3] Diethyl (3-oxobutyl)malonate Compound Summary. National Library of Medicine. Link

Sources

An In-Depth Technical Guide to Keto-Enol Tautomerism in Diethyl (3-oxobutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl (3-oxobutyl)malonate, a β-dicarbonyl compound of significant interest in organic synthesis and drug development. We will delve into the fundamental principles governing this equilibrium, explore advanced analytical techniques for its characterization, and discuss the critical factors that influence the relative stability of the tautomeric forms. This guide is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of this phenomenon and its practical implications.

Introduction: The Dynamic Nature of Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, most commonly involves the migration of a proton.[1] In the case of carbonyl compounds, the equilibrium between the keto form (containing a C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group) is a classic example of tautomerism.[2] While for simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form, the situation is markedly different for β-dicarbonyl compounds.[2]

The presence of two carbonyl groups flanking a methylene (-CH2-) group in β-dicarbonyls, such as diethyl (3-oxobutyl)malonate, significantly influences the stability of the enol form. This enhanced stability arises from two key factors:

-

Resonance Stabilization: The enol form of a β-dicarbonyl compound is stabilized by conjugation of the C=C double bond with the remaining carbonyl group. This delocalization of π-electrons lowers the overall energy of the molecule.[3]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[4]

It is this interplay of electronic and structural effects that makes the study of keto-enol tautomerism in β-dicarbonyls a rich and insightful area of chemical research.

The Tautomeric Equilibrium of Diethyl (3-oxobutyl)malonate

Diethyl (3-oxobutyl)malonate possesses two sets of α-hydrogens that can potentially participate in enolization. However, the methylene protons situated between the two carbonyl groups are significantly more acidic due to the inductive effect and resonance stabilization of the resulting carbanion (enolate). This leads to the establishment of a dynamic equilibrium between the diketo form and its corresponding enol tautomer.

Caption: Keto-enol equilibrium in Diethyl (3-oxobutyl)malonate.

Experimental Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria.[5][6] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of diethyl (3-oxobutyl)malonate, characteristic signals can be assigned to both the keto and enol forms. The relative integration of these signals provides a direct measure of the equilibrium composition.

Key ¹H NMR Signals:

| Tautomer | Proton Environment | Approximate Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) between carbonyls | 3.6 |

| Methyl (-CH₃) of acetyl group | 2.2 | |

| Enol | Vinylic proton (=CH-) | 5.5 - 6.0 |

| Enolic hydroxyl (-OH) | 12 - 16 (often broad) |

The percentage of the enol form can be calculated using the following equation:

Experimental Protocol: ¹H NMR Analysis

Objective: To determine the keto-enol equilibrium constant of diethyl (3-oxobutyl)malonate in a given solvent.

Materials:

-

Diethyl (3-oxobutyl)malonate

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of diethyl (3-oxobutyl)malonate and dissolve it in a precise volume of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Signal Integration: Integrate the characteristic signals corresponding to the keto and enol forms. For instance, integrate the methylene proton signal for the keto form and the vinylic proton signal for the enol form.

-

Calculation: Calculate the percentage of each tautomer and the equilibrium constant (K_eq = [% Enol] / [% Keto]).

Caption: Workflow for NMR analysis of keto-enol tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed but is highly sensitive to several factors, including the solvent, temperature, and the electronic nature of substituents.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the relative proportions of the keto and enol tautomers.[8][9] Generally, for acyclic β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium towards the keto form.[5][10] This is often attributed to the greater polarity of the keto tautomer, which is better stabilized by polar solvents.[11] However, it is important to note that the enol form can also have a significant dipole moment, and other factors such as the solvent's ability to form hydrogen bonds can also influence the equilibrium.[10][11]

Table: Solvent Effects on Enol Percentage (Illustrative)

| Solvent | Dielectric Constant (ε) | % Enol (Typical for a β-ketoester) |

| Hexane | 1.9 | ~45% |

| Chloroform | 4.8 | ~20% |

| Acetone | 21 | ~15% |

| Methanol | 33 | ~10% |

| Water | 80 | <2% |

Note: These are representative values and the actual percentages will vary for diethyl (3-oxobutyl)malonate.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Temperature Effects

Temperature also influences the keto-enol equilibrium. An increase in temperature generally favors the diketo form.[8] This suggests that the enolization process is typically exothermic. From a thermodynamic perspective, the Gibbs free energy change (ΔG) of the equilibrium is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation ΔG = ΔH - TΔS.

Conclusion

The keto-enol tautomerism of diethyl (3-oxobutyl)malonate is a fundamentally important and practically relevant phenomenon. A thorough understanding of the factors governing this equilibrium is essential for controlling the reactivity and properties of this versatile molecule in various applications, from organic synthesis to the design of novel therapeutic agents. The analytical techniques and experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this dynamic process.

References

- Burrows, H. D., & Azenha, M. (2008). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 53(13), 1669-1677.

- Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.

- Davis, J. C., & Deb, K. K. (1966). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. The Journal of Physical Chemistry, 70(4), 1335-1339.

- Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Structure and Bonding, 57, 147-191.

- Toullec, J. (1982). Keto-enol tautomerism. In The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1 (pp. 323-398). John Wiley & Sons, Ltd.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1317.

- Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the keto-enol equilibrium of acetylacetone. Journal of Solution Chemistry, 11(1), 53-60.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Nanalysis Corp. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

-

LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 4. mdpi.com [mdpi.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability, Storage, and Handling of Diethyl (3-oxobutyl)malonate

Executive Summary

Diethyl (3-oxobutyl)malonate (CAS: 7554-12-3) is a critical intermediate in organic synthesis, primarily generated via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). While chemically robust under neutral conditions, its stability is compromised by two primary degradation vectors: Retro-Michael fragmentation and ester hydrolysis .

This guide provides a technical framework for maintaining the compound's integrity, emphasizing the suppression of the retro-reaction equilibrium which releases toxic MVK and degrades purity.

Chemical Profile & Vital Statistics

| Property | Specification |

| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |

| CAS Number | 7554-12-3 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Physical State | Viscous, colorless to pale yellow liquid |

| Boiling Point | ~150–155°C at 12 mmHg (Predicted); Decomposes at atmospheric pressure |

| Solubility | Soluble in organic solvents (EtOAc, DCM, EtOH); Immiscible with water |

| Key Functional Groups | Diester (labile to hydrolysis), Ketone, Acidic |

Mechanisms of Degradation

To store this compound effectively, one must understand the causality of its degradation. Unlike simple esters, CAS 7554-12-3 possesses a thermodynamic "escape hatch"—the Retro-Michael reaction.

The Retro-Michael Equilibrium

The synthesis of this compound is reversible. Under thermal stress or catalytic basic conditions, the thermodynamic equilibrium shifts backward, cleaving the C-C bond formed during the Michael addition.

-

Trigger: Heat (>60°C), Lewis bases, or strong acids.

-

Result: Release of Diethyl Malonate and Methyl Vinyl Ketone (MVK).

-

Safety Implication: MVK is a highly toxic, volatile lachrymator. Degradation not only ruins purity but creates an inhalation hazard.

Hydrolysis & Decarboxylation

Like all malonic esters, moisture leads to hydrolysis.

-

Step 1: Hydrolysis of ester groups to carboxylic acids.[1]

-

Step 2: If the di-acid is formed, mild heating causes decarboxylation, releasing CO₂ and forming a keto-acid derivative.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that storage protocols must prevent.

Figure 1: Degradation pathways showing the Retro-Michael cleavage (Red) and Hydrolysis/Decarboxylation (Yellow/Grey).

Storage & Handling Protocols

The following protocols are designed to kinetically trap the molecule and prevent the thermodynamic slide toward degradation.

Environmental Controls

-

Temperature: Store at 2°C to 8°C .

-

Reasoning: Low temperature significantly reduces the rate constant (

) of the retro-Michael reaction.

-

-

Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂).

-

Reasoning: Prevents moisture ingress (stopping hydrolysis). Argon is preferred as it is heavier than air, providing a better "blanket" for liquid surfaces.

-

-

Container: Amber borosilicate glass with Teflon-lined caps.

-

Reasoning: Amber glass blocks UV (though less critical for this specific molecule, it is Good Laboratory Practice). Teflon prevents plasticizer leaching which can occur with standard polyethylene caps.

-

Handling "Do's and Don'ts"

-

DO re-seal containers immediately under inert gas after use.

-

DO NOT store with strong bases (e.g., Sodium Ethoxide, Amines). Even trace vapors can catalyze the retro-reaction.

-

DO NOT heat above 80°C without checking for decomposition; distillation should always be performed under high vacuum (<5 mmHg).

Quality Control & Validation Workflows

Trustworthiness in research requires self-validating systems. Before using stored material in a critical step (e.g., drug synthesis), validate its integrity.

Purity Assessment via GC-MS

Gas Chromatography-Mass Spectrometry is the gold standard for detecting the Retro-Michael breakdown products.

Protocol:

-

Sample Prep: Dilute 10 µL of sample in 1 mL Dichloromethane (DCM).

-

Inlet Temp: Set to 200°C (Keep this relatively low to prevent thermal degradation inside the injector).

-

Column: DB-5 or equivalent non-polar column.

-

Analysis:

-

Look for the parent ion (approx m/z 230, though often weak; look for M-OEt fragments).

-

Critical Check: Scan for Methyl Vinyl Ketone (MVK) at early retention times. Presence of MVK indicates active degradation.

-

Purification (Vacuum Distillation)

If purity drops below 95%, re-purification is possible but requires care.

-

Setup: Short-path distillation apparatus.

-

Vacuum: High vacuum required (< 2 mmHg).

-

Temperature: Heat bath slowly. The compound has a high boiling point; excessive pot temperature will accelerate the retro-reaction.

-

Collection: Discard the initial "forerun" which will contain any retro-Michael cleavage products (MVK/Diethyl Malonate).

Visualization: QC Decision Tree

Figure 2: Quality Control decision tree emphasizing the detection of MVK as a failure criterion.

Safety & Toxicology (MVK Hazard)

While Diethyl (3-oxobutyl)malonate is generally an irritant, the primary hidden hazard is its decomposition product: Methyl Vinyl Ketone.

-

MVK Toxicity: Highly toxic by inhalation and skin absorption. It is a potent alkylating agent.

-

Olfactory Warning: If the storage container smells strictly "fruity" (like diethyl malonate), it is likely safe. If it has a sharp, pungent, acrid odor, significant retro-Michael decomposition has occurred, releasing MVK.

-

PPE: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253183, 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Retrieved from [Link]

-

Indian Academy of Sciences (2008). Solvent-free microwave-mediated Michael addition reactions. (Demonstrates synthesis and stability context). Retrieved from [Link]

-

Master Organic Chemistry. The Malonic Ester Synthesis. (Mechanistic grounding for hydrolysis and decarboxylation). Retrieved from [Link]

-

Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. (Theoretical basis for the Retro-Michael equilibrium). Retrieved from [Link]

Sources

Introduction: Understanding Diethyl (3-oxobutyl)malonate

An In-Depth Technical Guide to the Safe Handling of Diethyl (3-oxobutyl)malonate

Diethyl (3-oxobutyl)malonate is a dicarboxylic acid ester and ketone, identified by its CAS Number 4761-26-6 and molecular formula C₁₁H₁₈O₅.[1] As a specialized reagent in organic synthesis, its unique structure makes it a valuable building block for more complex molecules in pharmaceutical and chemical research. However, its reactivity and chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols and evidence-based safety recommendations. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity within the laboratory.

Section 1: Hazard Identification and Classification

The primary source of hazard information for Diethyl (3-oxobutyl)malonate is the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory.[1] According to the notifications provided to ECHA, this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [1]

Precautionary Statements: The following precautionary statements are associated with the handling of this chemical[1]:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 2: Chemical and Physical Properties

The following table summarizes the key computed physical and chemical properties of Diethyl (3-oxobutyl)malonate. These values are computationally derived and should be used as a guideline.[1]

| Property | Value | Source |

| Molecular Weight | 230.26 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₈O₅ | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Exact Mass | 230.11542367 Da | PubChem[1] |

| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the classification of Diethyl (3-oxobutyl)malonate as a skin, eye, and respiratory irritant, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to airborne irritants is through robust engineering controls.

-

Fume Hood: All handling of Diethyl (3-oxobutyl)malonate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[2][3]

-

Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient number of air changes per hour, preventing the accumulation of vapors in the general workspace.[2][3]

-

Emergency Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2]

Personal Protective Equipment (PPE): A Self-Validating System

PPE provides a direct barrier between the researcher and the chemical. The selection and use of PPE should follow a systematic protocol to ensure its effectiveness.

Mandatory PPE Protocol:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[2][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin contact.[2][5] Given the lack of specific permeation data for this compound, nitrile gloves are a common starting point, but they should be changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2]

-

-

Respiratory Protection: While engineering controls are primary, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place for situations where ventilation may be insufficient, such as during a large spill.[2] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Section 4: Safe Handling and Storage Protocols

Handling

-

Avoid Contact: Prevent all contact with skin and eyes and avoid inhaling any vapor or mist.[6]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks or meals.[6][7]

-

Ignition Sources: Although not classified as flammable, related compounds are combustible liquids.[7][8] It is prudent to keep the chemical away from heat, sparks, and open flames.[9][10]

-

Static Discharge: Take precautionary measures against static discharge.[7]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases, as reactions can generate heat or other hazards.[5][9]

-

Ventilation: The storage area should have floor-level ventilation.[5]

Section 5: Emergency Procedures

First Aid Measures

The causality behind first aid is to mitigate the irritant effects and remove the chemical from the affected area as quickly as possible.

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][10]

-

Skin Contact: Take off contaminated clothing immediately. Rinse the skin with plenty of water or shower.[7] If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If you feel unwell, call a poison center or doctor.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11][12]

-

Hazards from Combustion: In a fire, irritating or toxic fumes such as carbon monoxide (CO) and carbon dioxide (CO₂) may be generated.[7][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures (Spill Response)

A systematic response is critical to safely managing a spill and preventing environmental contamination.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition Sources: Remove all sources of ignition from the area.[4]

-

Containment: Prevent the spill from spreading or entering drains by covering drains or using spill socks.[7][11]

-